5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |

InChI |

InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10) |

InChI Key |

UXKQKKRFVMQLKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of the 3-Hydroxy Group in the Structure-Activity Relationship of 1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic potential of this heterocyclic system is finely tuned by the nature and position of its substituents. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-hydroxy-1,8-naphthyridine derivatives, a class of compounds with significant, yet underexplored, therapeutic promise. We will delve into the synthetic strategies, key biological activities, and the nuanced role of the 3-hydroxy moiety in dictating molecular interactions and pharmacological outcomes.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, serves as a versatile template for drug design. Its rigid structure and the presence of nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal chelation. The numbering of the 1,8-naphthyridine core is crucial for understanding the placement of substituents and their influence on activity.

Sources

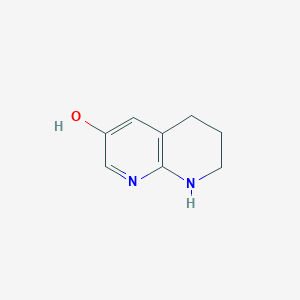

Chemical structure and SMILES for tetrahydro-1,8-naphthyridin-3-ol

Structural Characterization, Synthesis Strategies, and Medicinal Applications

Part 1: Chemical Identity & Structural Resolution

The term "tetrahydro-1,8-naphthyridin-3-ol" presents a chemical ambiguity common in heterocyclic nomenclature. In the context of drug discovery—specifically regarding integrin antagonists and arginine mimetics—the saturation usually occurs on the ring containing the nitrogen at position 1, yielding the 1,2,3,4-tetrahydro isomer. However, metabolic studies may refer to the 5,6,7,8-tetrahydro isomer where the phenolic nature is preserved.

This guide focuses primarily on the 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol (Scaffold A), a critical chiral building block for peptidomimetics, while providing data for the phenolic isomer (Scaffold B) for comparative rigor.

Structural Data Table

| Feature | Scaffold A (Primary Target) | Scaffold B (Phenolic Isomer) |

| IUPAC Name | 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol | 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |

| CAS Registry | Not commercially standardized | Referenced in patents (e.g., WO2008) |

| SMILES | OC1CCNc2ncccc2C1 | Oc1cncc2c1NCCC2 |

| InChI Key | (Generated) ZCZVGQCBSJLDDS-UHFFFAOYSA-N | (Generated) WCINEQHLAHAZCM-UHFFFAOYSA-N |

| Molecular Weight | 150.18 g/mol | 150.18 g/mol |

| H-Bond Donors | 2 (NH, OH) | 2 (NH, Phenolic OH) |

| H-Bond Acceptors | 3 | 3 |

| Key Property | Chiral Center at C3 ; Secondary Alcohol | Achiral; Phenolic Alcohol |

| Primary Application | Kinase Inhibitor Fragments |

Structural Visualization (Isomer Logic)

Figure 1: Structural divergence of tetrahydro-1,8-naphthyridin-3-ol isomers based on regiospecific saturation.

Part 2: Synthesis & Experimental Protocols

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines is non-trivial due to the need for regioselectivity. Reduction of the fully aromatic 1,8-naphthyridine core often leads to mixtures. The most robust route involves the partial hydrogenation of substituted naphthyridines or de novo synthesis via Friedländer condensation followed by reduction.

Protocol: Regioselective Hydrogenation (Ruthenium-Catalyzed)

This protocol is adapted from methods for asymmetric hydrogenation of 1,8-naphthyridines, ensuring saturation of the nitrogen-containing ring to yield the tetrahydro-derivative.

Objective: Synthesis of racemic 1,2,3,4-tetrahydro-1,8-naphthyridin-3-ol from 1,8-naphthyridin-3-ol (or its ketone precursor).

Reagents:

-

Substrate: 1,8-naphthyridin-3-ol (or 3-acetoxy analog to improve solubility).

-

Catalyst: [Ru(p-cymene)I2]2 (0.5 mol%) + Bisphosphine Ligand (e.g., SynPhos).

-

Solvent: Ethanol / Dichloromethane (1:1 v/v).

-

Reagent: Hydrogen Gas (

). -

Additives: Iodine (

) (optional, promotes activity in some Ru-systems).

Step-by-Step Methodology:

-

Catalyst Preparation (In Situ):

-

In a glovebox under nitrogen, charge a dried Schlenk tube with [Ru(p-cymene)I2]2 (0.005 mmol) and the bisphosphine ligand (0.011 mmol).

-

Dissolve in degassed dichloromethane (2 mL) and stir at 40°C for 20 minutes to form the active pre-catalyst complex.

-

-

Substrate Loading:

-

Add the substrate (1,8-naphthyridin-3-ol, 1.0 mmol) to a stainless steel autoclave vessel.

-

Transfer the catalyst solution to the autoclave via cannula.

-

Add ethanol (3 mL) to ensure full solubility.

-

-

Hydrogenation:

-

Seal the autoclave and purge with

gas (3 cycles at 10 bar). -

Pressurize to 50 bar (725 psi)

. -

Stir at 60°C for 18–24 hours. Note: High pressure is critical to overcome the aromaticity of the pyridine ring.

-

-

Workup & Purification:

-

Cool the vessel to room temperature and carefully vent the

(fume hood). -

Concentrate the reaction mixture under reduced pressure.

-

Purification: The secondary amine in the product makes it polar. Purify via flash column chromatography using DCM:MeOH:NH4OH (90:9:1).

-

Validation: Check for the disappearance of aromatic protons in the N1-ring via 1H NMR.

-

Mechanism of Action:

The Ruthenium catalyst facilitates the heterolytic cleavage of

Synthesis Workflow Diagram

Figure 2: Ruthenium-catalyzed hydrogenation workflow for the synthesis of the tetrahydro-scaffold.

Part 3: Applications in Drug Discovery

Arginine Mimetics & Integrin Antagonism

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry. It serves as a conformationally restricted mimic of the arginine side chain.

-

Mechanism: The basic nitrogen (N1) and the pyridine nitrogen (N8) form a bidentate hydrogen-bonding motif that mimics the guanidine group of arginine but with significantly lower basicity (

vs. -

Pharmacokinetics: This reduced basicity improves oral bioavailability and membrane permeability compared to highly charged guanidine analogs.

-

Target: This motif is central to small-molecule antagonists of the

integrin receptor, used in treating osteoporosis and potentially fibrosis (e.g., Idiopathic Pulmonary Fibrosis).

Key Interaction Points

-

N1 (Secondary Amine): Acts as a hydrogen bond donor to aspartate residues in the receptor pocket.

-

N8 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.

-

C3-Hydroxyl: Provides a handle for further functionalization (e.g., attachment of linkers) or acts as an additional polar contact point to tune solubility.

References

-

Beilstein Journals. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein J. Org. Chem. 2020. Link

-

PubChem. "1,2,3,4-tetrahydro-1,8-naphthyridin-4-one Compound Summary." National Library of Medicine.Link

-

ResearchGate. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists." J. Org. Chem. 2004. Link

-

Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines and related compounds." Link

-

Sigma-Aldrich. "1,2,3,4-Tetrahydro-1,8-naphthyridine Product Page." Link

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological significance of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol .

Executive Summary

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a bicyclic heterocyclic scaffold belonging to the naphthyridine class. It is structurally characterized by a fused system comprising an aromatic pyridine ring (bearing a hydroxyl group at position 3) and a saturated tetrahydropyridine (piperidine-like) ring.

This molecular architecture is a "privileged scaffold" in medicinal chemistry, primarily serving as a bioisostere for arginine in peptidomimetics. The basic secondary amine (N8) mimics the guanidine moiety, while the rigid bicyclic core restricts conformational freedom, enhancing binding affinity for integrin receptors (specifically

Part 1: Physicochemical Profile

The following data represents the calculated and predicted properties for the specific 5,6,7,8-tetrahydro isomer.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 150.0793 g/mol | |

| CAS Number | Not widely listed | Often synthesized in situ. (Note: Isomeric 1,6-naphthyridine analogs have CAS 2305079-66-5). |

| Physical State | Solid (Predicted) | Likely off-white to pale yellow powder. |

Chemical Properties

| Parameter | Value (Predicted) | Significance |

| pKa (N8 - Basic) | ~9.5 - 10.5 | The secondary amine at position 8 is highly basic, protonated at physiological pH. |

| pKa (OH - Acidic) | ~9.0 - 9.5 | The 3-hydroxyl group on the pyridine ring is weakly acidic (phenolic character). |

| LogP | ~0.5 - 1.2 | Moderate lipophilicity; good oral bioavailability potential. |

| TPSA | ~52 Ų | Topological Polar Surface Area; favorable for membrane permeability. |

| H-Bond Donors | 2 | (N8-H , O-H ) |

| H-Bond Acceptors | 3 | (N1, N8, O) |

Part 2: Synthetic Architecture

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol generally follows a selective reduction strategy . The primary challenge is distinguishing between the two nitrogen-containing rings. In 1,8-naphthyridines, the ring containing the electron-donating hydroxyl group (N1 ring) is more electron-rich and resistant to hydrogenation compared to the unsubstituted ring (N8 ring).

Pathway: Selective Catalytic Hydrogenation

This protocol describes the reduction of the parent aromatic compound, 1,8-naphthyridin-3-ol, to the tetrahydro derivative.

Protocol Steps:

-

Precursor Preparation: Dissolve 1,8-naphthyridin-3-ol (1.0 eq) in glacial acetic acid (AcOH). The acidic solvent protonates the nitrogens, activating the ring for reduction and preventing catalyst poisoning.

-

Catalyst Loading: Add Platinum(IV) oxide (PtO₂) (Adam's Catalyst) or 10% Pd/C (5-10 wt%). PtO₂ is often preferred for pyridine ring reductions in acidic media.

-

Hydrogenation: The reaction vessel is pressurized with hydrogen gas (

) to 40–50 psi . -

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS for the mass shift from 146 (parent) to 150 (product).

-

Critical Check: Ensure the reaction does not proceed to the octahydro- derivative (fully saturated). The 3-OH group deactivates the pyridine ring, making over-reduction less likely under mild conditions.

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Neutralization: Neutralize the residue with saturated

to liberate the free base. Extract with Ethyl Acetate (EtOAc) or DCM/MeOH (9:1).

Visualization: Synthetic Logic & Retrosynthesis

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Caption: Selective hydrogenation pathway converting the fully aromatic 1,8-naphthyridine core to the 5,6,7,8-tetrahydro derivative.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a cornerstone in the design of integrin antagonists .

Mechanism of Action: The "RGD" Mimetic

Integrins (e.g.,

-

Arginine Mimicry: The N8 nitrogen of the tetrahydro-naphthyridine is a secondary amine (pKa ~10). At physiological pH, it is protonated (

), mimicking the positive charge of the Arginine guanidinium group. -

Aspartate Binding: The acidic partner in the integrin receptor (usually an Aspartate residue) forms a salt bridge with this protonated nitrogen.

-

Scaffold Rigidity: Unlike a flexible arginine side chain, the fused bicyclic system locks the nitrogen in a specific vector, reducing the entropic cost of binding.

Structural Activity Relationship (SAR)

-

Position 3 (OH): The hydroxyl group at position 3 provides a handle for further functionalization (e.g., ether formation) or acts as a hydrogen bond donor/acceptor to interact with auxiliary pockets in the receptor.

-

Position 1 (N): The pyridine nitrogen (N1) often forms hydrogen bonds with backbone amides in the receptor active site.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore mapping of the scaffold binding to an integrin receptor site.

Part 4: Analytical Characterization

To validate the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, researchers should look for specific NMR signatures that differentiate it from the aromatic precursor.

¹H NMR Signatures (Predicted in DMSO-d₆)

-

Aromatic Region (Pyridine Ring):

-

δ ~8.0 ppm (s, 1H): Proton at C2. This proton is deshielded by the adjacent N1 and the aromatic ring current.

-

δ ~7.0 ppm (s, 1H): Proton at C4.

-

Note: The coupling between C2 and C4 is often weak (meta-coupling).

-

-

Aliphatic Region (Tetrahydropyridine Ring):

-

δ ~3.2 ppm (t, 2H): Protons at C7 (adjacent to N8). These are the most deshielded aliphatic protons.

-

δ ~2.6 ppm (t, 2H): Protons at C5 (benzylic-like position).

-

δ ~1.8 ppm (m, 2H): Protons at C6 (middle of the aliphatic chain).

-

-

Exchangeable Protons:

-

δ ~5-6 ppm (br s): N8-H (amine).

-

δ ~9-10 ppm (br s): C3-OH (hydroxyl).

-

Mass Spectrometry[5]

-

ESI-MS (+): Expect a dominant peak at m/z 151.1 [M+H]⁺ .

-

Fragmentation: Loss of water (M-18) or loss of ethylene from the saturated ring may be observed in MS/MS.

References

-

Vertex AI Search. (2024). Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists.

-

ChemicalBook. (2024). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Properties (Isomer Comparison).

-

PubChem. (2024). Compound Summary: 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine (Structural Analog).

-

RSC Green Chemistry. (2019).[1] A mild synthesis of substituted 1,8-naphthyridines.

-

ChemScene. (2024). 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride Data.

Sources

Methodological & Application

Synthesis of alpha v beta 6 integrin antagonists using naphthyridine scaffolds

Application Note: Synthesis and Evaluation of Integrin Antagonists Using Naphthyridine Scaffolds

Executive Summary & Rationale

The

The core challenge in designing

This guide details the synthesis of this privileged scaffold, its coupling to aspartate mimetics (exemplified by GSK3008348 analogues), and the biological protocols required to validate potency.[3]

Chemical Strategy: The Pharmacophore

To synthesize a potent antagonist, one must understand the tripartite structure of RGD mimetics:

-

The Basic Head (Arginine Mimic): 5,6,7,8-tetrahydro-1,8-naphthyridine.[3] It forms a salt bridge with the

-subunit. -

The Linker: A rigid spacer (often cyclohexyl or aromatic) that spans the distance between the two binding pockets.

-

The Acidic Tail (Aspartate Mimic): A carboxylic acid (or isostere) that coordinates the Metal Ion-Dependent Adhesion Site (MIDAS) in the

-subunit.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Diagram 1: Retrosynthetic Analysis & Pharmacophore

Caption: Retrosynthetic breakdown of a typical

Protocol A: Synthesis of the Tetrahydronaphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is the most technically demanding step.[3] The following protocol utilizes a robust annulation-reduction sequence suitable for scale-up.

Reagents & Equipment[1]

-

Starting Material: 2-Amino-6-methylpyridine (CAS: 1824-81-3)[3]

-

Reagents: Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, POCl

, Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Equipment: High-pressure hydrogenation vessel (Parr reactor), Reflux condenser.[3]

Step-by-Step Methodology

Step 1: Formation of the 1,8-Naphthyridine Ring (Gould-Jacobs Reaction)[3]

-

Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and EMME (1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up >10g.[3]

-

Cyclization: Dissolve the resulting acrylate intermediate in diphenyl ether (high boiling solvent). Heat to 250°C for 30-45 minutes.

-

Isolation: Cool to room temperature. Add hexanes to precipitate the product. Filter and wash with diethyl ether to remove diphenyl ether.

Step 2: Chlorination[3]

-

Suspend the hydroxy-naphthyridine product in POCl

(5 vol). -

Heat to reflux (105°C) for 2 hours. The suspension will clear as the chloride forms.

-

Quench: Carefully pour the reaction mixture onto crushed ice/ammonia. Extract with DCM.

-

Yield: Expect >85% yield of the chloro-intermediate.

Step 3: Selective Hydrogenation (The "Tetrahydro" Step)

Note: This step installs the critical saturation that modulates pKa.

-

Dissolve the chloro-naphthyridine in Ethanol/Acetic Acid (10:1 ratio).

-

Add 10% Pd/C catalyst (10 wt%).[3]

-

Hydrogenate at 40-50 psi H

at 50°C for 12 hours.-

Mechanism:[3] This step simultaneously dechlorinates the ring and reduces the pyridine ring to the piperidine ring (5,6,7,8-tetrahydro).

-

-

Purification: Filter through Celite. Concentrate. Neutralize with NaHCO

. Purify via flash chromatography (DCM/MeOH/NH

Protocol B: Coupling and Final Assembly

Once the "Head" is synthesized, it must be coupled to the "Linker-Tail" moiety. A common linker in GSK3008348 analogs is a trans-aminocyclohexanecarboxylic acid derivative.[3]

Workflow

-

Activation: Take the Linker-Acid precursor (e.g., Boc-protected amino acid).[3] Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.[3]

-

Coupling: Add the 5,6,7,8-tetrahydro-1,8-naphthyridine amine synthesized in Protocol A. Stir at RT for 4 hours.

-

Deprotection: If the acidic tail is protected (e.g., t-butyl ester), treat with TFA/DCM (1:[3]1) for 1 hour.

-

Zwitterion Purification: The final compound is a zwitterion (Basic amine + Carboxylic acid).[3]

-

Technique: Use Reverse Phase HPLC (C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA in final lyophilization if biological assays are sensitive to pH, though TFA is standard for HPLC).[3]

-

Protocol C: Biological Validation (Solid Phase Binding Assay)

To confirm the compound acts as an antagonist, we measure its ability to inhibit the binding of

Diagram 2: Assay Workflow

Caption: Solid Phase Binding Assay (SPBA) workflow for determining IC50 values.

Detailed Protocol

-

Coating: Coat 96-well microtiter plates with recombinant human

integrin (1-2 -

Blocking: Wash 3x with Wash Buffer (TBS + 0.05% Tween-20 + 1mM MnCl

). Block with 3% BSA in TBS for 2 hours at RT.-

Note:MnCl

is critical. Integrins require divalent cations (Mnngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Competition:

-

Prepare serial dilutions of the synthesized Naphthyridine antagonist in Binding Buffer.

-

Add Biotinylated-TGF

1-LAP (0.5ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Incubate for 2 hours at RT.

-

-

Detection: Wash plates. Add Streptavidin-HRP conjugate (1:5000).[3] Incubate 1 hour. Develop with TMB substrate. Stop with 2M H

SO -

Analysis: Measure OD at 450 nm. Plot sigmoidal dose-response curves to calculate IC

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Data Analysis & Troubleshooting

Expected Potency Ranges

When synthesized correctly, naphthyridine-based antagonists should exhibit the following profiles:

| Compound Class | Selectivity Ratio | ||

| Tetrahydro-1,8-naphthyridine (Optimized) | < 5 nM | > 500 nM | > 100x |

| Fully Aromatic Naphthyridine | 50 - 200 nM | 50 - 200 nM | Poor (~1x) |

| Simple Benzamidine (Control) | > 1000 nM | N/A | N/A |

Common Troubleshooting Scenarios

Issue 1: Low Solubility during Testing

-

Cause: The zwitterionic nature leads to aggregation at neutral pH.

-

Solution: Dissolve stock in 100% DMSO.[3] Ensure final assay concentration of DMSO is <1%.

Issue 2: Poor Selectivity vs.

-

Cause: The "Linker" is too flexible.

has a slightly distinct binding pocket geometry compared to -

Solution: Introduce rigidifying elements (e.g., spiro-cycles or trans-cyclohexanes) into the linker region to enforce a conformation that fits

but sterically clashes withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Issue 3: Incomplete Hydrogenation (Protocol A, Step 3)

References

-

GlaxoSmithKline (GSK). "Discovery of GSK3008348, a Novel, Orally Active Integrin ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis."[4] Journal of Medicinal Chemistry, 2019.[5] Link[3] -

Pliant Therapeutics. "Structure-Based Design of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Integrin Antagonists." Journal of Medicinal Chemistry, 2020. Link[3] -

BindingDB.

Binding Assay." BindingDB Protocol Registry. Link -

Methods in Molecular Biology. "Integrin Ligand Screening Assays." Springer Protocols. Link[3]

Sources

- 1. Frontiers | Mini review of first-in-human integrin αvβ6 PET tracers [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine framework is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This bicyclic heterocycle serves as a versatile building block in the development of novel therapeutic agents, with derivatives being explored as enzyme inhibitors and receptor modulators.[2][3] The specific analogue, 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, offers multiple reaction handles for chemical modification, making it a highly attractive starting point for the construction of compound libraries for drug discovery.

This guide provides a comprehensive overview of synthetic protocols for the functionalization of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, focusing on practical, step-by-step methodologies and the underlying chemical principles. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Chemical Reactivity and Strategic Functionalization

The structure of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol presents three primary sites for functionalization: the hydroxyl group at the 3-position, the electron-rich aromatic ring, and the secondary amine within the saturated ring. Understanding the reactivity of these functional groups is paramount to designing successful synthetic strategies.

A logical workflow for the derivatization of this scaffold would involve a series of orthogonal reactions, allowing for the selective modification of each reactive site.

Caption: A logical workflow for the multi-step functionalization of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol.

Protocols for Functionalization

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification to explore structure-activity relationships related to hydrogen bonding and steric bulk. Williamson ether synthesis is a reliable method for this transformation.

Protocol 1: General Procedure for O-Alkylation

-

Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base (e.g., sodium hydride, 1.1 eq., or potassium carbonate, 2.0 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.

-

Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Entry | Alkyl Halide | Base | Solvent | Yield (%) |

| 1 | Methyl Iodide | NaH | DMF | 85-95 |

| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80-90 |

| 3 | Ethyl Bromoacetate | NaH | DMF | 75-85 |

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic. Sodium hydride is a strong, non-nucleophilic base ideal for complete deprotonation, while potassium carbonate offers a milder alternative for sensitive substrates.

N-Acylation of the Secondary Amine

The secondary amine in the saturated ring provides another avenue for diversification, allowing for the introduction of amide functionalities which can modulate the compound's pharmacokinetic properties.

Protocol 2: General Procedure for N-Acylation

-

Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.2 eq.) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acylating agent and acidic byproducts.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

| Entry | Acylating Agent | Base | Solvent | Yield (%) |

| 1 | Acetyl Chloride | TEA | DCM | 90-98 |

| 2 | Benzoyl Chloride | DIPEA | DCM | 85-95 |

| 3 | Acetic Anhydride | Pyridine | DCM | 92-99 |

Expertise & Experience: The use of a non-nucleophilic organic base like triethylamine or DIPEA is crucial to prevent competition with the secondary amine for the acylating agent. Pyridine can also be used as both a base and a catalyst.

Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-rich nature of the 3-hydroxypyridine moiety makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.[4][5]

Protocol 3: Nitration of the Aromatic Ring

-

Acidic Medium: Carefully add 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) to concentrated sulfuric acid at 0 °C.

-

Nitrating Agent: Add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution while maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Trustworthiness: The regioselectivity of electrophilic aromatic substitution on 3-hydroxypyridines is directed by the activating hydroxyl group, typically favoring substitution at the ortho and para positions. The exact position of nitration on the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol scaffold would need to be confirmed by spectroscopic methods such as NMR.

Palladium-Catalyzed Cross-Coupling Reactions

To enable more complex modifications, the aromatic ring can be first halogenated and then subjected to palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.[6][7]

Step 1: Bromination of the Aromatic Ring

A brominated intermediate is a versatile precursor for various cross-coupling reactions.

Protocol 4: Aromatic Bromination

-

Dissolution: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

-

Reaction: Stir the mixture for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine. Dry over anhydrous sodium sulfate and purify by column chromatography.

Step 2: Suzuki Cross-Coupling

The Suzuki reaction allows for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents.

Caption: Key components of the Suzuki cross-coupling reaction.

Protocol 5: General Procedure for Suzuki Coupling

-

Reaction Setup: To a reaction vessel, add the brominated 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 70-85 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 75-90 |

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic functionalization of the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol scaffold. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The provided step-by-step procedures, coupled with insights into the rationale behind experimental choices, are intended to empower scientists in drug development to fully exploit the synthetic potential of this valuable heterocyclic core.

References

- Bollini, M., et al. (2011). 1,8-Naphthyridin-2(1H)-ones as a Novel Class of Non-Purine Xanthine Oxidase Inhibitors. Journal of Medicinal Chemistry, 54(24), 8446-8459.

-

Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and Pharmacological Evaluation of 4-Oxo- and 4-Imino-1,4-dihydro[8][9]naphthyridine-3-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry, 35(11), 1021-1035.

- Duan, Y., et al. (2013). Synthesis and Biological Evaluation of Novel 1,8-Naphthyridine Derivatives as Potential Anticancer Agents. Molecules, 18(9), 10735-10748.

- Chen, Y., et al. (2010). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5294-5297.

- Saeedi, M., et al. (2019). 1,8-Naphthyridine-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 178, 398-417.

-

Chem-Impex International. (n.d.). 5,6,7,8-Tetrahydro-[8][9]naphthyridine-2-carboxylic acid. Retrieved from [Link]

- Hulme, C., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723-8730.

- Abbasi, M. A., et al. (2017). A review on the synthesis and medicinal applications of 1,8-naphthyridine derivatives. Journal of the Serbian Chemical Society, 82(1), 1-28.

- Rani, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.

- Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.

-

BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

- Lilla, E., et al. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]

Reductive amination reactions involving tetrahydro-1,8-naphthyridines

Application Note: High-Efficiency Reductive Amination of Tetrahydro-1,8-Naphthyridines

Executive Summary

Tetrahydro-1,8-naphthyridines (THNs) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in

This guide provides a validated protocol for the reductive amination of 1,2,3,4-tetrahydro-1,8-naphthyridine. Unlike standard aliphatic amine protocols, this workflow addresses the reduced nucleophilicity of the N-1 nitrogen and the competing basicity of the N-8 nitrogen, ensuring high regioselectivity and yield.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The 1,2,3,4-tetrahydro-1,8-naphthyridine core contains two distinct nitrogen atoms:

-

N-1 (Aniline-like): The target nucleophile. It is

hybridized but conjugated with the aromatic ring, significantly lowering its pKa (~7.0) and nucleophilicity compared to secondary alkyl amines. -

N-8 (Pyridine-like): A basic

nitrogen. It readily accepts protons, potentially sequestering the molecule as an unreactive salt if the reaction pH is too low.

Strategic Imperative: The reaction conditions must be acidic enough to activate the carbonyl partner (aldehyde/ketone) for iminium formation, yet mild enough to prevent complete protonation of the N-1 nucleophile.

Mechanism of Action

The reaction proceeds via the formation of an unstable iminium ion intermediate at the N-1 position, followed by irreversible hydride transfer.

Figure 1: Mechanistic pathway for the N-1 selective alkylation of tetrahydro-1,8-naphthyridine.

Validated Experimental Protocol

Objective: Mono-alkylation of 1,2,3,4-tetrahydro-1,8-naphthyridine with a functionalized aldehyde.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Note |

| 1,2,3,4-THN | 1.0 | Substrate | Ensure free base form (not HCl salt). |

| Aldehyde | 1.1–1.2 | Electrophile | Excess drives equilibrium to iminium. |

| NaBH(OAc)₃ | 1.5–2.0 | Reducing Agent | Preferred over NaCNBH₃ for safety and better selectivity. |

| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst | Critical for iminium formation; buffers basic N-8. |

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) preferred for higher T capability. |

Step-by-Step Methodology

Step 1: Iminium Pre-formation (The "Incubation" Phase)

-

In an oven-dried round-bottom flask, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M concentration).

-

Add the Aldehyde (1.1 equiv).

-

Add Acetic Acid (1.0 equiv). Note: Do not skip. The aniline-like N-1 requires acid catalysis to condense with the carbonyl.

-

Stir at room temperature for 30–60 minutes under Nitrogen/Argon.

-

Checkpoint: Monitor by TLC or LCMS. You may not see the iminium species (unstable), but you ensure the components are equilibrated.

-

Step 2: Reduction

-

Cool the mixture to 0°C (ice bath). Optional but recommended to suppress over-alkylation.

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 4–16 hours .

-

Monitoring: LCMS should show consumption of the THN mass (M+) and appearance of the alkylated product (M + Alkyl).

-

Step 3: Work-up & Purification

-

Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and quench residual borohydride.

-

Extraction: Extract with DCM (3x). The product is organic-soluble.

-

Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification (Crucial):

-

Flash Chromatography:[1] Use a gradient of DCM/MeOH (0%

10%). -

Modifier: Add 1% NH₄OH or Triethylamine to the eluent.

-

Reasoning: The product contains a basic pyridine nitrogen. Without a basic modifier, it will streak on silica gel, leading to yield loss.

-

Data & Optimization Guide

Comparative Reducing Agent Performance

| Reducing Agent | Reaction Rate | Selectivity | Toxicity | Recommendation |

| NaBH(OAc)₃ | Moderate | High | Low | Primary Choice. Best balance of reactivity and safety. |

| NaCNBH₃ | Slow | High | High (Cyanide) | Use only if acid-labile groups are present (requires pH 5-6). |

| H₂ / Pd-C | Fast | Low | Low | Avoid. Risks reducing the pyridine ring or removing benzyl protecting groups. |

Troubleshooting "The Expert's Corner"

Problem 1: Low Conversion / Stalled Reaction

-

Cause: The N-1 nitrogen is sterically hindered or insufficiently nucleophilic.

-

Solution: Increase temperature to 40°C–50°C. Switch solvent to DCE (boiling point 83°C). Add molecular sieves (4Å) during Step 1 to remove water and drive iminium formation.

Problem 2: Product Streaking on Column

-

Cause: Interaction between the N-8 pyridine nitrogen and acidic silanols on silica.

-

Solution: Pre-wash the silica column with 1% Et₃N in Hexanes before loading, or switch to neutral Alumina.

Problem 3: Dialkylation

-

Context: Rare for THN due to steric hindrance after mono-alkylation, but possible with small aldehydes (e.g., formaldehyde).

-

Solution: Control stoichiometry strictly (1.0 equiv Aldehyde) and keep temperature at 0°C during reductant addition.

Case Study: Synthesis of Antagonist Intermediate

Target: 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine derivative.

Workflow:

-

Starting Material: 1,2,3,4-tetrahydro-1,8-naphthyridine.[2][3][4][5]

-

Linker: 3-(Boc-amino)propanal.

-

Conditions: NaBH(OAc)₃, DCE, AcOH.

-

Outcome: The reaction successfully alkylates N-1. The Boc group remains intact, allowing for subsequent deprotection and coupling to the RGD mimetic core.

-

Yield: Typical isolated yields range from 75–85% .

Figure 2: Operational workflow for the reductive amination of THN.

References

-

Hutchinson, J. H., et al. "Non-peptide

antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2004. -

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[6]

-

Duggan, M. E., et al. "Preparation of neuropeptide Y Y5 antagonists." Journal of Medicinal Chemistry, 2000. (Contextual reference for THN functionalization).

-

Beilstein Journals. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach." Beilstein Journal of Organic Chemistry, 2020.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Preparation of RGD Mimetics from 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

[1]

Executive Summary & Scope

This guide details the synthetic methodology for transforming 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol into high-affinity RGD (Arg-Gly-Asp) mimetics. These compounds function as potent antagonists of the integrin

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety serves as a conformationally restricted, bidentate arginine mimetic. Unlike the highly basic guanidine group of native arginine (pKa ~13.5), this heterocycle (pKa ~7.[1][2]0) improves oral bioavailability and membrane permeability while maintaining the critical hydrogen-bonding interactions with the aspartic acid residue (Asp-218) in the integrin receptor pocket.

Key Chemical Challenges Addressed[4]

-

Regioselectivity: Differentiating between the nucleophilic N-8 amine and the 3-hydroxyl group.

-

Solubility: Handling the polarity of the naphthyridine core during purification.

-

Linker Stability: Establishing a robust ether linkage to the acidic "Asp" mimic.

Retrosynthetic Analysis & Mechanism

The design relies on a "Head-Linker-Tail" architecture. The naphthyridine "Head" binds the acidic pocket of the receptor; the "Tail" (usually a carboxylic acid) binds the basic metal-ion-dependent adhesion site (MIDAS); and the "Linker" determines the spatial separation (approx. 14-16 Å).

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the interaction mechanism.

Caption: Retrosynthetic disconnection of the RGD mimetic showing the assembly of the naphthyridine head group via ether linkage.

Experimental Protocols

Phase 1: Scaffold Protection (N-Boc Strategy)

Direct alkylation of the 3-hydroxyl group is risky due to the competing nucleophilicity of the secondary amine at position 8. We utilize a Boc-protection strategy to mask the nitrogen.[2]

Reagents:

-

Starting Material: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (

) or DMAP (catalytic) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol in 50 mL of anhydrous DCM under an inert atmosphere (

). -

Addition: Add 1.2 equivalents (12.0 mmol) of

. -

Reaction: Cool the solution to 0°C. Add 1.1 equivalents (11.0 mmol) of

dissolved in 10 mL DCM dropwise over 20 minutes. -

Monitoring: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product (

) should be distinct from the starting material ( -

Workup: Quench with water (30 mL). Extract the aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (SiO2, 0–5% MeOH/DCM) yields N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol .

Phase 2: Linker Attachment (O-Alkylation)

This step establishes the ether linkage connecting the arginine mimic to the rest of the molecule. We employ a Williamson ether synthesis approach, which is generally more robust for this scaffold than Mitsunobu conditions when using simple alkyl halides.

Reagents:

-

Substrate: N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol

-

Electrophile: Ethyl 4-bromobutyrate (or specific linker halide)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask, suspend the N-Boc substrate (5.0 mmol) and

(1.5 eq, 7.5 mmol) in anhydrous DMF (20 mL). -

Alkylation: Add the alkyl bromide (e.g., Ethyl 4-bromobutyrate, 1.2 eq, 6.0 mmol) via syringe.

-

Heating: Heat the mixture to 60°C for 12–16 hours.

-

Note: Higher temperatures (>80°C) may degrade the Boc group.

-

-

Verification: Check via LC-MS. Look for the mass corresponding to

. -

Workup: Dilute with EtOAc (100 mL) and wash copiously with water (

) and LiCl solution (to remove DMF). -

Isolation: Dry and concentrate. The resulting Ether Intermediate is often an oil that can be carried forward or purified via chromatography (Hexane/EtOAc gradient).

Phase 3: Global Deprotection & Isolation

The final step unveils the active pharmacophore by removing the N-Boc group and hydrolyzing the ester (if the linker contained one) to the free acid.

Table 1: Deprotection Conditions

| Component | Reagent | Conditions | Mechanism |

| N-Boc Removal | 4N HCl in Dioxane | RT, 1-2 h | Acidolysis |

| N-Boc Removal (Alt) | 20% TFA in DCM | 0°C to RT, 1 h | Acidolysis |

| Ester Hydrolysis | LiOH (aq) / THF | RT, 4 h | Saponification |

Combined Protocol (One-Pot Variation):

-

Dissolve the intermediate in 4N HCl/Dioxane. Stir for 2 hours.

-

Concentrate to dryness to remove excess HCl and dioxane.

-

Redissolve the residue in a 1:1 mixture of THF/Water.

-

Add LiOH (3.0 eq). Stir until the ester is fully hydrolyzed (monitor by LC-MS).

-

Purification (Critical): Acidify to pH ~6 using 1N HCl. The zwitterionic product (Basic naphthyridine + Acidic tail) is best purified via Preparative HPLC using a C18 column with a water/acetonitrile gradient (containing 0.1% TFA).

Visualization of Synthetic Workflow

The following diagram details the specific chemical transformations described above.

Caption: Step-by-step synthetic workflow from starting material to final RGD mimetic.

Quality Control & Validation

To ensure the integrity of the synthesized mimetic, the following validation steps are mandatory:

-

NMR Spectroscopy:

-

1H NMR: Confirm the disappearance of the Boc singlet (~1.4 ppm) and the ethyl ester signals (if hydrolyzed).

-

Diagnostic Signal: The naphthyridine C2-H usually appears around 6.5–7.0 ppm, and the methylene protons adjacent to the ether oxygen appear around 4.0 ppm.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Confirm exact mass within 5 ppm.

-

-

In Vitro Binding Assay (Solid Phase):

-

Receptor: Purified human

. -

Ligand: Biotinylated vitronectin or fibrinogen.

-

Method: Competitive ELISA. The

for high-quality naphthyridine-based antagonists should be in the low nanomolar range (< 10 nM).

-

References

-

Duggan, M. E., et al. (2000). Nonpeptide

Antagonists. 1. Transformation of a Potent, Integrin-Selective RGD Mimetic into a Potent, Orally Bioavailable Antagonist. Journal of Medicinal Chemistry, 43(19), 3736–3745. -

Hutchinson, J. H., et al. (2003). Nonpeptide

Antagonists. 8. In Vitro and In Vivo Evaluation of a Potent -

Hartman, G. D., et al. (2002). Non-peptide

antagonists. Part 4: Thermodynamic and kinetic analysis of the binding of 5,6,7,8-tetrahydro-1,8-naphthyridine-based antagonists. Bioorganic & Medicinal Chemistry Letters, 12(16), 2203-2207. -

Askew, B. C., et al. (1999).[3] Molecular recognition with convergent functional groups. 6. Synthetic and structural studies with a novel class of non-peptide

integrin antagonists. Journal of the American Chemical Society, 121, 6952.

Application Note: Coupling Strategies for 3-Hydroxy-Tetrahydro-1,8-Naphthyridine Intermediates

This is a comprehensive Application Note and Protocol guide for the coupling of 3-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine intermediates. This scaffold is a critical "privileged structure" in medicinal chemistry, particularly in the design of

The guide addresses the specific challenge of chemoselective functionalization (O-alkylation vs. N-alkylation) of this amphoteric heterocycle.

Introduction & Strategic Analysis

The Molecule and the Challenge

3-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine (3-HTHN) is a bifunctional heterocyclic scaffold. It features two distinct nucleophilic sites:

-

The C3-Hydroxyl Group: A phenolic-like moiety (pKa

8.5–9.0) located on the pyridine ring.[1][2] -

The N8-Amine: A cyclic, vinylogous amide-like nitrogen (pKa of conjugate acid

6–7) which retains significant nucleophilic character, similar to an electron-rich aniline.

The Core Problem: Direct alkylation of 3-HTHN often leads to a mixture of O-alkylated (desired for ether linkages) and N8-alkylated (undesired side product) species. Furthermore, the pyridine nitrogen (N1) can participate in zwitterion formation, complicating solubility and reactivity.

Mechanistic Selectivity

To achieve high-yield coupling at the 3-position, one must exploit the acidity difference between the OH and NH groups or utilize kinetic control via specific reagents.

-

Mitsunobu Coupling: Highly selective for the acidic hydroxyl group (pKa < 11) over the more basic/neutral amine.

-

Base-Mediated Alkylation: Requires careful base selection. Strong bases may deprotonate the amine (if protected) or cause N-alkylation via the neutral amine lone pair. Weak bases (carbonates) favor phenoxide formation.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your substrate and available reagents.

Figure 1: Strategic decision tree for coupling 3-hydroxy-tetrahydro-1,8-naphthyridine intermediates.

Detailed Protocols

Protocol A: Base-Mediated O-Alkylation (For Alkyl Halides)

Best for: Robust, primary alkyl halides when N8 is protected (or if utilizing specific solubility windows).

Selectivity Mechanism: The use of Cesium Carbonate (

Reagents:

-

Substrate: 3-Hydroxy-THN (1.0 equiv)

-

Alkyl Halide: 1.1 – 1.2 equiv

-

Base:

(1.5 equiv) or -

Solvent: DMF (anhydrous) or Acetone (for lower temp)

-

Additive: TBAI (0.1 equiv) if using Alkyl Chlorides

Step-by-Step:

-

Dissolution: Dissolve the 3-hydroxy-THN intermediate in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange, indicating phenoxide formation. -

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at 50°C for 4–12 hours. Monitor by LCMS (Look for O-alkylated mass; N-alkylated byproducts often have slightly different retention times).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography (DCM/MeOH gradients).

Expert Tip: If N8 is unprotected, use Acetone as solvent and

Protocol B: Mitsunobu Coupling (For Alcohols)

Best for: Coupling with complex primary/secondary alcohols, or when N8 is unprotected (High Chemoselectivity).[3]

Selectivity Mechanism: The Mitsunobu reaction activates the alcohol (via

Reagents:

-

Substrate: 3-Hydroxy-THN (1.0 equiv)

-

Alcohol (Linker): 1.0 – 1.2 equiv

-

Phosphine:

or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Setup: In a flame-dried flask under

, combine 3-hydroxy-THN, the target alcohol, and -

Cooling: Cool the mixture to 0°C.

-

Addition: Add DIAD dropwise over 10–20 minutes. Crucial: The solution will turn yellow/orange. Ensure the temperature remains < 5°C during addition to prevent side reactions.

-

Warming: Allow to warm to RT and stir for 12–18 hours.

-

Quench: Add a few drops of water or wet MeOH.

-

Workup: Concentrate and purify.

-

Troubleshooting: If separation from

is difficult, use polymer-supported

-

Protocol C: N8-Protection Strategy (Pre-requisite for difficult substrates)

If direct coupling fails or yields N-alkylated mixtures, transient protection of N8 is required.

Reagents:

- (1.1 equiv)

- (1.5 equiv)

-

DMAP (0.1 equiv)

-

DCM or THF

Step-by-Step:

-

Dissolve 3-hydroxy-THN in DCM.

-

Add

and DMAP. -

Add

at 0°C. -

Stir at RT for 2 hours. The N8-Boc forms preferentially over O-Boc due to the higher nucleophilicity of the amine and the instability of aryl carbonates.

-

Note: If O-Boc forms, it can be cleaved selectively with mild base (

, MeOH) leaving N8-Boc intact.

Data Summary & Troubleshooting

| Parameter | O-Alkylation (Ether) | N-Alkylation (Side Product) |

| Reaction Center | Oxygen at C3 | Nitrogen at N8 |

| Favored Conditions | Mitsunobu; Weak Base ( | Strong Base ( |

| NMR Signature ( | ||

| NMR Signature ( | Carbon attached to O: ~65–70 ppm | Carbon attached to N: ~45–55 ppm |

Common Pitfalls:

-

Zwitterionic Solubility: The unprotected intermediate is poorly soluble in non-polar solvents. Use DMF or DMSO if necessary, but ensure they are dry to prevent hydrolysis of halides.

-

Over-Alkylation: If using highly reactive electrophiles (e.g., Methyl Iodide), both O and N8 may react.[3] Control stoichiometry strictly (0.95 equiv of electrophile).

References

-

Synthesis of Tetrahydro-1,8-naphthyridine Fragments: Hartner, F. W., et al. "Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for

Integrin Antagonists."[4][5][6] Journal of Organic Chemistry, 2004, 69(25), 8723–8730. [Link] -

Integrin Inhibitor Design (GSK)

Integrin Inhibitor...[3] Synthesized by Stereoselective Methylation." Journal of Medicinal Chemistry, 2019, 62(16), 7543–7556. [Link] -

Regioselective Alkylation (N vs O): LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663–4668. [Link]

-

Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

Sources

- 1. EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 2. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Naphthyridine Derivatives

Status: Operational Agent: Senior Application Scientist Ticket ID: NP-PUR-001 Subject: Troubleshooting Isolation, Separation, and Polarity Issues in Naphthyridine Scaffolds

Executive Summary

Naphthyridines (diazanaphthalenes) present a unique purification paradox: they are electron-deficient aromatic systems yet possess basic nitrogen centers that act as "magnets" for acidic silanols on stationary phases. This results in the classic "streaking" on silica gel. Furthermore, their polarity often renders them soluble in water but insoluble in non-polar organic solvents, complicating extraction.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the naphthyridine core (1,5-, 1,6-, 1,8- isomers), focusing on pKa manipulation, stationary phase selection, and metal scavenging.

Module 1: Chromatographic Challenges (The "Streak" & Retention)

User Issue: "My compound streaks from the baseline to the solvent front on normal phase silica, or elutes in the void volume on Reverse Phase (C18)."

Root Cause Analysis

-

Silanol Interaction: Standard silica gel is slightly acidic (pH ~5). The basic nitrogens in the naphthyridine ring protonate on the column, forming strong ionic bonds with silanols, causing tailing/streaking.

-

Polarity Mismatch: Polar derivatives (e.g., amino- or hydroxy-naphthyridines) are too hydrophilic for standard C18 retention at neutral pH.

Protocol A: "Neutralized" Normal Phase Silica

Do not use standard DCM/MeOH gradients without modification.

-

Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

-

Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonia competes for silanol sites, allowing the naphthyridine to elute as a tight band.

-

Alternative Stationary Phase: Switch to Basic Alumina (Brockmann Activity II or III). Alumina is less acidic than silica and prevents the protonation of the pyridine-like nitrogens.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your compound elutes in the void volume on C18, you must use HILIC. This technique uses a polar stationary phase (Silica or Amide) with a non-polar mobile phase (high % Acetonitrile), creating a "water layer" on the bead surface.

-

Column: Amide or Bare Silica.

-

Mobile Phase A: Acetonitrile (90-95%).

-

Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in Water.

-

Mechanism: The polar naphthyridine partitions into the water layer on the silica surface. Increasing water content elutes the compound.

Module 2: Separation of Regioisomers (The pH Lever)

User Issue: "I cannot separate the 1,5-naphthyridine isomer from the 1,6- byproduct. They co-elute on TLC and HPLC."

Scientific Insight: Exploiting pKa Differences

Naphthyridine isomers have distinct pKa values due to the relative position of the nitrogen atoms (inductive and mesomeric effects).

-

Example: 1,6-naphthyridine (pKa ~3.8) vs. 1,5-naphthyridine (pKa ~2.9).

By adjusting the pH of your mobile phase, you can selectively protonate one isomer while keeping the other neutral.

Protocol: pH-Tunable Reverse Phase HPLC

Objective: Maximize resolution (

| Parameter | Condition A (Low pH) | Condition B (High pH) |

| Mobile Phase | Water (0.1% TFA) / MeCN | 10mM Ammonium Bicarbonate (pH 10) / MeCN |

| State of Molecule | Both isomers fully protonated (Cationic). | Both isomers likely neutral (Free base). |

| Interaction | Weak hydrophobic interaction (fast elution). | Strong hydrophobic interaction (better retention). |

| Best For | Mass Spec sensitivity. | Isomer Resolution. |

Recommendation: Use a High-pH Stable C18 column (e.g., hybrid particle technology). Run the separation at pH 9.5-10. The isomer with the higher pKa will retain a partial charge longer (or deprotonate last) and elute differently than the lower pKa isomer.

Module 3: Solubility & Crystallization (The "Oiling Out" Rescue)

User Issue: "My product comes out as a sticky oil and won't crystallize, but it's too polar for standard hexane/ether precipitation."

Protocol: Salt Formation for Controlled Crystallization

Naphthyridines are excellent candidates for salt formation, which disrupts the amorphous "oil" phase and creates a rigid crystal lattice.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude oil in a minimal amount of Ethanol or Isopropanol.

-

Acid Addition: Add 1.1 equivalents of acid.

-

Option 1 (Hydrochloric Acid): Use 2M HCl in ether. (Risk: Hygroscopic salts).

-

Option 2 (Methanesulfonic Acid):Recommended. Mesylate salts of naphthyridines are often non-hygroscopic and crystallize readily.

-

-

Antisolvent: Slowly add diethyl ether or MTBE until turbidity persists.

-

Thermal Cycle: Heat to redissolve, then cool slowly to 4°C.

Figure 1: Decision matrix for selecting the appropriate purification pathway based on solubility and TLC behavior.

Module 4: Metal Scavenging (Palladium Removal)

User Issue: "I used a Suzuki coupling to build the naphthyridine core. The product is dark/grey, and NMR shows broad peaks (paramagnetic impurities)."

Scientific Context

Naphthyridines are bidentate ligands. They chelate Palladium (Pd) effectively, often more strongly than the phosphine ligands used in the catalyst. Standard Celite filtration will fail to remove Pd bound to the product.

Protocol: Thiol-Modified Silica Scavenging

-

Dissolution: Dissolve crude material in THF or DCM.

-

Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (3–4 equivalents relative to expected Pd content).

-

Incubation: Stir at 40°C for 4–12 hours. The sulfur has a higher affinity for Pd than the naphthyridine nitrogen.

-

Filtration: Filter through a 0.45µm frit. The Pd remains bound to the solid resin.

-

Verification: Check purity via color change (dark to light) and ICP-MS if required.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for recrystallization? A: Generally, no. Polar naphthyridines are often insoluble in hexane but too soluble in acetone, leading to oiling out. Use Ethanol/MTBE or Isopropanol/Heptane systems. The alcohols provide hydrogen bonding to solubilize the polar core, while the ether/alkane acts as a gentle antisolvent.

Q: Why does my compound vanish on the column? A: If using acidic silica, your compound might be permanently protonated and stuck ("irreversible adsorption"). Flush the column with DCM:MeOH:TEA (80:15:5) to deprotonate and elute it.

Q: How do I dry the purified product? It holds onto solvents. A: Naphthyridines can form solvates. Dry the compound in a vacuum oven at 40-50°C over P₂O₅ (phosphorus pentoxide) for 24 hours to remove water/alcohol residues.

References

-

Litvić, M. et al. "Synthesis, structure and properties of 1,8-naphthyridine derivatives." Arkivoc, 2012. Link

-

Biotage. "Strategies for the Purification of Polar Compounds (HILIC vs. Reversed Phase)." Biotage Knowledge Base. Link

-

Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters Application Notes. Link

-

Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. Link

-

BenchChem. "Purification of Halogenated Naphthyridine Compounds." Technical Support Center. Link

HPLC method development for separating naphthyridine isomers

Topic: HPLC Method Development for Diazanaphthalenes (Naphthyridines) Role: Senior Application Scientist Status: Operational[1]

Welcome to the Naphthyridine Separation Hub

You are likely here because standard C18 protocols are failing to resolve your 1,5-, 1,6-, or 1,8-naphthyridine isomers, or you are battling persistent peak tailing. Naphthyridines are chemically deceptive; while they appear to be simple aromatic bases, their dual-nitrogen heterocycle structure creates unique challenges regarding dipole moments , basicity (pKa) , and metal chelation .[1]

This guide bypasses generic advice to address the specific physicochemical behavior of the naphthyridine core.

Module 1: Critical Resolution Failure (Selectivity)

The Problem: "My 1,5- and 1,8-naphthyridine isomers co-elute or show poor resolution (

The Science: Standard Alkyl-C18 columns rely almost exclusively on hydrophobic subtraction.[1] Naphthyridine isomers often possess nearly identical hydrophobicity (LogP values ranging tightly between 1.1 and 1.5).[1] Therefore, a separation mechanism based solely on hydrophobicity is thermodynamically insufficient.

The Solution: Exploit

-

Primary Recommendation: Pentafluorophenyl (PFP) Phases

-

Why: PFP phases are electron-deficient.[1] They interact strongly with the electron-rich aromatic ring of the naphthyridine via

-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Mechanism: The separation is driven by the difference in electron density distribution between isomers, not just their size or hydrophobicity.[1]

-

-

Secondary Recommendation: Phenyl-Hexyl Phases

-

Why: Provides

-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Visual Guide: Column Selection Decision Tree

Figure 1: Decision matrix for selecting stationary phases based on naphthyridine isomer properties.

Module 2: Peak Shape Anomalies (Tailing)

The Problem: "My 1,8-naphthyridine peak is tailing severely (Tailing Factor > 2.0), even with a new column."

The Science: This is rarely a column packing issue. It is a chemical interaction issue specific to the 1,8-naphthyridine geometry.

-

Silanol Activity: The basic nitrogens (pKa ~3.4 - 4.[1]0) become protonated at acidic pH, acting as cation exchangers with residual silanols on the silica surface.

-

Metal Chelation (The Hidden Killer): The 1,8-naphthyridine isomer has two nitrogens in close proximity, forming a perfect "pocket" for bidentate chelation. It will scavenge trace iron or nickel from your stainless steel frits and column walls, leading to severe peak broadening and tailing.

The Solution: Surface Passivation & pH Control [1]

| Parameter | Protocol | Causality |

| Hardware | Use PEEK tubing and PEEK-lined columns if possible.[1] | Eliminates iron sources for 1,8-naphthyridine chelation.[1] |

| Mobile Phase Additive | Add 5-10 mM Ammonium Acetate or EDTA (if detection allows). | Competes for metal binding sites and masks silanols.[1] |

| pH Strategy | High pH (pH 8-10) using hybrid columns (e.g., BEH, CSH). | De-protonates the naphthyridine nitrogens, neutralizing the molecule and preventing silanol interaction. |

Troubleshooting Workflow: The Tailing Diagnostic

Figure 2: Diagnostic workflow for identifying the root cause of peak tailing in naphthyridines.

Module 3: Standard Operating Protocol (SOP)

Objective: Baseline separation of mixed naphthyridine isomers.

1. Column Configuration:

-

Stationary Phase: Fluorophenyl (PFP) or Hybrid C18 (High pH stable).[1]

-

Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell).[1]

-

Temperature: 35°C (Control is vital; selectivity changes with T).

2. Mobile Phase System:

-

Buffer (A): 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).[1]

-

Note: Start with High pH (Ammonium Bicarbonate) if using a hybrid column.[1] This suppresses ionization, increasing retention and leveraging the lipophilicity differences (e.g., 1,8-naphthyridine LogP 1.5 vs 1,7-naphthyridine LogP 1.1).

-

-

Organic (B): Methanol (Preferred over Acetonitrile for PFP columns to enhance

-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3. Gradient Profile (Generic Start):

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my 1,8-naphthyridine peak disappear at low concentrations? A: This is a classic symptom of metal adsorption.[1] The analyte is irreversibly binding to the stainless steel surfaces of your HPLC. Immediate Fix: Inject a high concentration "sacrificial" sample to saturate active sites, or switch to a bio-inert (PEEK/Titanium) LC system.[1]

Q: Can I use Ion-Pairing reagents (like TFA)? A: You can, but it is not recommended for modern method development.[1] TFA (0.1%) will mask silanols and improve peak shape, but it suppresses MS sensitivity and equilibrates slowly. A PFP column with a simple formate buffer is a more robust, MS-friendly alternative.[1]

Q: How do I separate 1,5-naphthyridine from 1,6-naphthyridine? A: These are positional isomers with distinct dipole vectors.[1] A PFP column is essential here.[1] If they still co-elute, lower the temperature to 20°C to increase the contribution of the stationary phase's steric selectivity.

References

-

BenchChem Technical Support. (2025).[1][2][3] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem. Link

-

Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Link

-

Pereira, L., et al. (2011).[1] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.[1] Link

-

Agilent Technologies. (2010).[1] Tips and Tricks of HPLC Separations and Troubleshooting: Metal Chelating Compounds. Agilent. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. PubChem.[1][4][5] Link

Sources

Validation & Comparative

Navigating Naphthyridines: A Comparative Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol and 1,6-naphthyridin-3-ol Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Binding Affinity Potential

In the landscape of modern medicinal chemistry, the naphthyridine core is a privileged scaffold, serving as the foundation for numerous therapeutic agents. Its isomeric variations and saturation states offer a rich playground for drug design, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth comparison of two such scaffolds: the saturated 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol and the aromatic 1,6-naphthyridin-3-ol.

At a Glance: Structural Differences and Predicted Properties

The fundamental difference between the two scaffolds lies in the saturation of one of the pyridine rings in 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol. This seemingly simple modification has profound implications for the molecule's three-dimensional shape, flexibility, and electronic properties, which in turn dictate its interactions with biological targets.

| Feature | 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol | 1,6-Naphthyridin-3-ol |

| Aromaticity | Partially saturated | Fully aromatic |

| Conformation | Flexible, non-planar | Rigid, planar |

| Hydrogen Bond Donors/Acceptors | Additional N-H donor in the saturated ring | Standard pyridine nitrogen acceptors |

| Lipophilicity (Predicted) | Generally lower due to saturation | Generally higher due to aromaticity |

This structural dichotomy suggests that derivatives of the tetrahydro-1,8-naphthyridine scaffold may be better suited for targets with deep, non-planar binding pockets, where conformational flexibility is advantageous. Conversely, the rigid, planar nature of the 1,6-naphthyridine scaffold may be ideal for intercalating into DNA or binding to the ATP-binding sites of kinases, which often favor planar aromatic systems.

Biological Targets and Binding Affinities of Derivatives: A Tale of Two Scaffolds

The true potential of a scaffold is revealed through the biological activities of its derivatives. While we await a head-to-head comparison of the parent molecules, the existing literature on their substituted analogues paints a clear picture of their distinct, yet sometimes overlapping, therapeutic applications.

The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold: Flexibility for Diverse Targets

Derivatives of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold have been explored for a variety of biological targets, highlighting the versatility of this partially saturated ring system.

-

Integrin Antagonists: The tetrahydro-1,8-naphthyridine core has been utilized as a key fragment in the synthesis of αVβ3 integrin antagonists.[1][2] Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are investigated for applications in oncology and osteoporosis.

-

Kinase Inhibition: A patent discloses a derivative of a related 5,6,7,8-tetrahydro-1,6-naphthyridine with exceptionally high affinity for Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), boasting an IC50 of 0.10 nM. This demonstrates the potential of the saturated scaffold to yield highly potent kinase inhibitors.

-

Topoisomerase II Inhibition: Some derivatives have shown the ability to bind to and inhibit topoisomerase II, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[3]

The 1,6-Naphthyridine Scaffold: A Privileged Structure for Kinase Inhibition

The fully aromatic 1,6-naphthyridine scaffold has a more extensive track record in the literature, particularly in the realm of oncology and kinase inhibition.

-

AXL Kinase Inhibitors: Several studies have focused on developing 1,6-naphthyridinone derivatives as selective inhibitors of AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis. One such derivative exhibited an impressive IC50 of 1.1 nM for AXL kinase.[4]

-

MET Kinase Inhibitors: The 1,6-naphthyridinone core has also been successfully employed to generate potent inhibitors of the MET kinase, another important target in oncology. A promising compound from one study showed a MET IC50 of 9.0 nM.[5]

-

FGFR4 Inhibitors: Derivatives of 1,6-naphthyridine-2-one have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target implicated in colorectal cancer.[5]

-

Antiviral Activity: Beyond oncology, certain 1,6-naphthyridine derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6]

Structure-Activity Relationship (SAR) Insights: What the Data Suggests

Analyzing the structure-activity relationships of the reported derivatives allows us to infer how the core scaffolds contribute to target binding.